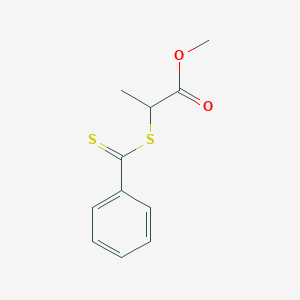

1-(Methoxycarbonyl)ethyl benzodithioate

Description

Historical Development and Evolution of Controlled Radical Polymerization (CRP) Techniques

Conventional free radical polymerization, while a robust and widely used method, suffers from a significant drawback: a lack of control over the polymerization process. google.com This leads to polymers with broad molecular weight distributions and ill-defined architectures. The quest for greater control led to the development of "living" polymerization techniques, initially in the realm of ionic polymerizations. researchgate.net However, the stringent reaction conditions required for living ionic polymerizations limited their applicability.

The 1990s marked a turning point with the emergence of controlled radical polymerization (CRP), now more formally termed reversible-deactivation radical polymerization (RDRP) by IUPAC. researchgate.net These techniques introduced a dynamic equilibrium between a small concentration of active, propagating radical chains and a large majority of dormant species. researchgate.netresearchgate.net This equilibrium minimizes irreversible termination reactions, a hallmark of conventional radical polymerization, thereby allowing for the synthesis of polymers with predictable molecular weights, narrow polydispersity, and complex architectures such as block, graft, and star polymers. google.comresearchgate.net

Several key RDRP methods have been developed, each with its own mechanism and set of advantages. These include Nitroxide-Mediated Polymerization (NMP), Atom Transfer Radical Polymerization (ATRP), and Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization. researchgate.netresearchgate.netresearchgate.net The development of these techniques has been a significant milestone, opening new avenues for the design and synthesis of advanced materials. google.com

Foundational Principles of Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization

RAFT polymerization, first reported in 1998, has emerged as one of the most versatile and widely used RDRP techniques due to its compatibility with a broad range of monomers and reaction conditions. researchgate.net The core of the RAFT process lies in the use of a thiocarbonylthio compound, known as a RAFT agent or chain transfer agent (CTA). researchgate.net

The mechanism of RAFT polymerization involves a series of steps that establish a dynamic equilibrium between active and dormant polymer chains:

Initiation: A standard radical initiator generates free radicals, which then react with monomer units to form propagating polymer chains (P•n).

Addition to RAFT Agent: The propagating radical (P•n) adds to the C=S bond of the RAFT agent (ZC(=S)SR), forming an intermediate radical.

Fragmentation: This intermediate radical can fragment in one of two ways: either regenerating the original propagating radical or forming a new dormant polymer chain (Pn-S-C(=S)Z) and a new radical (R•).

Re-initiation: The newly formed radical (R•) then initiates the polymerization of more monomer, forming a new propagating chain (P•m).

Main Equilibrium: A rapid equilibrium is established where the thiocarbonylthio group is transferred between the dormant and active polymer chains. This ensures that all polymer chains have an equal opportunity to grow, leading to a controlled polymerization and polymers with a narrow molecular weight distribution. researchgate.net

This degenerative chain transfer mechanism is the key to the control exerted in RAFT polymerization. sigmaaldrich.com The process does not stop termination reactions but rather ensures that the vast majority of chains are in a dormant state at any given time, minimizing the probability of bimolecular termination.

Classification and Comparative Analysis of Thiocarbonylthio Chain Transfer Agents (CTAs) in RAFT Polymerization Context

The efficacy of RAFT polymerization is critically dependent on the choice of the RAFT agent. These agents are typically classified based on the nature of the "Z" group, which modulates the reactivity of the C=S double bond and the stability of the intermediate radical. The main classes of thiocarbonylthio CTAs include dithiobenzoates, xanthates, and trithiocarbonates.

| RAFT Agent Class | General Structure | Key Characteristics |

| Dithiobenzoates | R-S-C(=S)-Ar | High chain transfer constants, effective for "more activated monomers" (MAMs) like styrenes and methacrylates, but can be prone to hydrolysis and may cause rate retardation. |

| Xanthates | R-S-C(=S)-OR' | Lower chain transfer constants, generally used for "less activated monomers" (LAMs) such as vinyl esters and N-vinylamides. |

| Trithiocarbonates | R-S-C(=S)-SR' | High chain transfer constants, more hydrolytically stable than dithiobenzoates, and cause less rate retardation. Suitable for a wide range of MAMs. |

Dithiobenzoates are characterized by an aromatic "Z" group (Ar), which imparts high reactivity to the C=S bond. This makes them highly effective CTAs for controlling the polymerization of "more activated monomers" (MAMs), such as styrenes and methacrylates. The high chain transfer constants associated with dithiobenzoates lead to excellent control over molecular weight and narrow polydispersity. However, their use can be accompanied by drawbacks such as susceptibility to hydrolysis and the potential for polymerization rate retardation, particularly at high concentrations.

In contrast to dithiobenzoates, xanthates, which possess an alkoxy "Z" group (-OR'), generally exhibit lower chain transfer constants. This makes them more suitable for controlling the polymerization of "less activated monomers" (LAMs), where the propagating radicals are less stable. A notable example is O-ethyl S-(1-methoxycarbonylethyl)dithiocarbonate. The lower reactivity of xanthates is advantageous for these monomer systems as it prevents excessive retardation.

Trithiocarbonates, with a thioalkyl "Z" group (-SR'), offer a balance of properties. They possess high chain transfer constants, similar to dithiobenzoates, but are generally more stable towards hydrolysis and tend to cause less rate retardation. This makes them a versatile choice for a broad range of MAMs.

Functional Role and Chemical Specificity of 1-(Methoxycarbonyl)ethyl Benzodithioate as a RAFT Agent

1-(Methoxycarbonyl)ethyl benzodithioate belongs to the dithiobenzoate class of RAFT agents. Its specific structure, featuring a benzodithioate group and a 1-(methoxycarbonyl)ethyl leaving group, dictates its functional role and chemical specificity in RAFT polymerization.

The efficacy of 1-(Methoxycarbonyl)ethyl benzodithioate as a RAFT agent is a direct consequence of its molecular architecture:

The Benzodithioate Group (Z = Phenyl): The phenyl group acts as the "Z" group in this RAFT agent. Its electron-withdrawing nature and ability to stabilize the intermediate radical through resonance are key to the high reactivity of the C=S bond. This high reactivity makes the agent particularly effective for controlling the polymerization of MAMs, where the propagating radicals are relatively stable.

The 1-(Methoxycarbonyl)ethyl Leaving Group (R = -CH(CH₃)COOCH₃): The "R" group, or leaving group, plays a crucial role in the initial stages of the RAFT process. The 1-(methoxycarbonyl)ethyl group is a good homolytic leaving group, meaning it can readily detach as a radical to initiate a new polymer chain. The stability of this radical is comparable to that of the propagating radicals of many common monomers, which is a prerequisite for efficient chain transfer and controlled polymerization. This structural feature contributes to a rapid pre-equilibrium, ensuring that a majority of the polymer chains are initiated in a timely manner.

The combination of a highly activating benzodithioate "Z" group and an efficient 1-(methoxycarbonyl)ethyl "R" group makes 1-(Methoxycarbonyl)ethyl benzodithioate a potent RAFT agent for achieving well-defined polymers from a variety of "more activated monomers."

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-(benzenecarbonothioylsulfanyl)propanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O2S2/c1-8(10(12)13-2)15-11(14)9-6-4-3-5-7-9/h3-8H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPFPXUQEUXJYHU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)OC)SC(=S)C1=CC=CC=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

474746-06-0 | |

| Record name | 474746-06-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies Employing 1 Methoxycarbonyl Ethyl Benzodithioate in Polymerization

Precision Control over Macromolecular Architectures

Construction of Star Polymer Architectures

The synthesis of well-defined, complex macromolecular structures is a significant achievement of modern polymer chemistry, with Reversible Addition-Fragmenting chain Transfer (RAFT) polymerization being a premier technique for this purpose. researchgate.net 1-(Methoxycarbonyl)ethyl benzodithioate, a dithiobenzoate-based RAFT agent, is instrumental in the fabrication of star polymers, which consist of multiple linear polymer chains, or "arms," linked to a central core. researchgate.net The primary methods for synthesizing star polymers via RAFT are the "arm-first" and "core-first" approaches. researchgate.netscispace.com

The "arm-first" method involves the initial synthesis of linear polymer chains (macro-RAFT agents) using 1-(Methoxycarbonyl)ethyl benzodithioate. These living arms, each possessing a thiocarbonylthio end-group, are subsequently reacted with a multifunctional cross-linking monomer. This second step results in the formation of a cross-linked core from which the pre-synthesized arms radiate, creating the star architecture. scispace.comrsc.org The number of arms incorporated into the star polymer can be influenced by factors such as the ratio of macro-RAFT agent to the cross-linker and the reaction time. rsc.org

The "core-first" approach utilizes a multifunctional initiator or a multifunctional RAFT agent as the core. researchgate.netscispace.com When using a multifunctional RAFT agent that has multiple dithiobenzoate moieties, polymerization of a monomer is initiated in the presence of this core. The polymer arms then grow outwards from the central molecule. scispace.com The core-first approach can be further categorized into the R-group and Z-group methods, depending on how the RAFT agent is attached to the core. researchgate.net Careful control of reaction conditions, including RAFT agent and radical concentrations, is crucial to minimize termination reactions that can lead to a broadening of the molecular weight distribution. researchgate.net

The versatility of the RAFT process allows for the creation of star polymers from a wide variety of monomers, leading to novel architectures such as poly(vinyl acetate) and poly(vinyl pyrrolidone) stars. researchgate.net

Below is a table illustrating typical parameters for the synthesis of star polymers using the "arm-first" RAFT methodology.

| Arm Monomer | Arm DPn | Cross-linker | [Arm]:[Cross-linker]:[Initiator] | Solvent | Temp (°C) | Time (h) | Star Mn ( g/mol ) | Star PDI |

| N-isopropylacrylamide | 100 | N,N'-Methylenebis(acrylamide) | 10:75:0.2 | Dioxane | 70 | 24 | 150,000 | 1.15 |

| Styrene | 85 | Divinylbenzene | 5:50:0.1 | Toluene | 80 | 18 | 95,000 | 1.20 |

| n-Butyl Acrylate | 120 | Ethylene glycol diacrylate | 8:60:0.15 | Ethyl Acetate | 60 | 16 | 210,000 | 1.18 |

Note: This table contains representative data compiled from general RAFT star polymerization literature and illustrates the principles discussed.

Development of Other Complex Macromolecular Designs

Beyond star polymers, 1-(Methoxycarbonyl)ethyl benzodithioate is a valuable chain transfer agent (CTA) for synthesizing a diverse array of other complex macromolecular architectures. The high degree of end-group fidelity achieved with this RAFT agent is key to producing well-defined block, graft, and comb polymers. sigmaaldrich.com

Block Copolymers: The synthesis of block copolymers is a direct extension of the living nature of RAFT polymerization. A linear polymer chain (a macro-RAFT agent) is first synthesized using 1-(Methoxycarbonyl)ethyl benzodithioate and a first monomer. Upon consumption of the first monomer, a second monomer is introduced to the system. Polymerization reinitiates from the thiocarbonylthio end-group of the first block, leading to the growth of a second, distinct block. This sequential monomer addition can be repeated to generate multiblock copolymers. monash.edu The efficiency of this process relies on maintaining a high population of chains with the active RAFT end-group. semanticscholar.org

Graft and Comb Polymers: These architectures involve a polymer backbone with multiple polymer side chains grafted onto it. There are three main strategies for creating these structures using RAFT:

"Grafting-from": A polymer backbone is functionalized with initiator or RAFT agent moieties. Polymer chains are then grown from these sites.

"Grafting-to": Pre-synthesized polymer chains with reactive end-groups are attached to a functionalized polymer backbone.

"Grafting-through": A macromonomer (a polymer chain with a polymerizable end-group) is copolymerized with another monomer to form the graft copolymer.

The use of 1-(Methoxycarbonyl)ethyl benzodithioate allows for the synthesis of the side chains (in the "grafting-to" and "grafting-through" methods) or the backbone itself with controlled molecular weight and low polydispersity.

The table below provides examples of complex architectures synthesized using dithiobenzoate-mediated RAFT polymerization.

| Architecture | Monomer(s) | Mn ( g/mol ) | PDI | Synthesis Strategy |

| Diblock Copolymer | Styrene, n-Butyl Acrylate | 45,000 | 1.12 | Sequential Monomer Addition |

| Triblock Copolymer | Methyl Methacrylate (B99206), Benzyl Methacrylate | 62,000 | 1.15 | Sequential Monomer Addition |

| Graft Copolymer | Poly(styrene) backbone, Poly(methyl methacrylate) grafts | 88,000 | 1.25 | "Grafting-from" using a macroinitiator |

| Comb Polymer | Poly(N,N-dimethylacrylamide) | 55,000 | 1.19 | "Grafting-through" copolymerization of a macromonomer |

Optimization of Reaction Parameters for 1-(Methoxycarbonyl)ethyl Benzodithioate Mediated RAFT

The success of RAFT polymerization in producing polymers with predetermined molecular weights, narrow molecular weight distributions, and complex architectures hinges on the careful optimization of several key reaction parameters.

Selection and Concentration of Radical Initiator Systems

The RAFT process requires a continuous source of radicals to initiate polymerization. semanticscholar.org Typically, conventional thermal initiators, such as azo compounds, are employed. For polymerizations involving 1-(Methoxycarbonyl)ethyl benzodithioate, 2,2'-azobisisobutyronitrile (AIBN) and its water-soluble analogue 4,4'-azobis(4-cyanovaleric acid) (V-501) are common choices. researchgate.net

Impact of Solvent Systems on Polymerization Control

The choice of solvent can have a profound effect on the kinetics and control of RAFT polymerization. Solvents can influence the rate constants of propagation (kp) and chain transfer (Ctr), thereby affecting the polymerization rate and the polydispersity of the resulting polymer. researchgate.net For instance, in the RAFT polymerization of methyl methacrylate, using benzene (B151609) as a solvent leads to a lower propagation rate constant compared to bulk or other solvents. This results in a slower polymerization but can yield polymers with narrower polydispersities, especially at low monomer conversions. researchgate.net In contrast, solvents like dimethylformamide (DMF) and acetonitrile (B52724) have also been investigated, showing different effects on polymerization control over time. researchgate.net

Regulated Temperature Profiles for Polymerization Reactions

Temperature is a critical parameter that directly influences the rates of initiation, propagation, termination, and chain transfer. The rate of decomposition of the thermal initiator is highly temperature-dependent, meaning that the temperature dictates the rate at which primary radicals are generated.

For RAFT polymerizations mediated by dithiobenzoates, increasing the temperature generally leads to an increase in both the rate of polymerization and the chain transfer constant of the RAFT agent. researchgate.net A higher transfer constant means that the reversible addition-fragmentation equilibrium is faster, which can lead to better control over the molecular weight distribution and lower polydispersity indices (PDI) at a given conversion. researchgate.net Typical temperatures for RAFT polymerizations using AIBN as an initiator range from 60 °C to 90 °C. researchgate.netresearchgate.net The optimal temperature depends on the specific monomer, solvent, and initiator being used, and it is often determined experimentally to achieve a desired balance between polymerization rate and control.

Stoichiometric Control via Monomer-to-Chain Transfer Agent Ratios

The ratio of the initial monomer concentration to the chain transfer agent concentration, [M]₀/[CTA]₀, is the primary determinant of the target degree of polymerization (DP) and, consequently, the number-average molecular weight (Mn) of the polymer. Assuming that the initiator-derived chains are negligible and all chains are initiated by the RAFT agent, the theoretical molecular weight can be calculated using the following equation:

Mn,th = (([M]₀ / [CTA]₀) × Conversion × Mmonomer) + MCTA

where Mmonomer is the molar mass of the monomer and MCTA is the molar mass of the RAFT agent. chemrxiv.org

This relationship allows for the precise targeting of polymer molecular weights by simply adjusting the initial stoichiometry of the reactants. Experimental results from well-controlled RAFT polymerizations typically show a linear increase in molecular weight with monomer conversion, and the experimentally determined Mn values are in close agreement with the theoretical values. This stoichiometric control is a hallmark of a living polymerization process and is fundamental to the synthesis of well-defined polymers for advanced applications. cmu.edu

The table below shows the effect of the [Monomer]/[CTA] ratio on the final polymer molecular weight for the polymerization of methyl methacrylate (MMA).

| [MMA]₀/[CTA]₀ | Conversion (%) | Mn, theoretical ( g/mol ) | Mn, experimental ( g/mol ) | PDI |

| 50 | 95 | 5,000 | 5,200 | 1.10 |

| 100 | 92 | 9,400 | 9,800 | 1.12 |

| 200 | 90 | 18,200 | 18,900 | 1.15 |

| 400 | 88 | 35,400 | 36,500 | 1.21 |

Note: This table provides illustrative data based on typical outcomes for controlled RAFT polymerizations.

Elucidation of Mechanistic Pathways in 1 Methoxycarbonyl Ethyl Benzodithioate Mediated Raft Polymerization

Detailed Steps of the RAFT Mechanism: Initiation, Propagation, Reversible Chain Transfer, Reinitiation, Chain Equilibration, and Termination

The mechanism of RAFT polymerization is a complex process that involves several key steps, each contributing to the controlled nature of the polymerization.

Initiation: The process begins with the decomposition of a conventional radical initiator, such as an azo compound, to generate initiating radicals (I•). wikipedia.org These radicals then react with monomer units (M) to form propagating polymer chains (Pn•). wikipedia.orgnih.gov

Propagation: The newly formed propagating radicals add to monomer units, causing the polymer chain to grow. This step is similar to conventional free radical polymerization. wikipedia.org

Reversible Chain Transfer (Pre-equilibrium): A propagating polymer radical (Pn•) reacts with the RAFT agent, in this case, 1-(Methoxycarbonyl)ethyl benzodithioate, to form an intermediate radical adduct. wikipedia.org This adduct is unstable and can fragment, either returning to the original reactants or, more importantly, releasing the R-group of the RAFT agent as a new radical (R•) and forming a dormant polymeric RAFT agent. wikipedia.org

Reinitiation: The expelled R-group radical (R•) then initiates the polymerization of monomer units, forming a new propagating chain (Pm•). wikipedia.org

Chain Equilibration (Main RAFT Equilibrium): A rapid equilibrium is established where the active propagating chains (Pn• and Pm•) and the dormant polymeric RAFT agent species are constantly interchanging. wikipedia.org This rapid exchange ensures that all polymer chains have an equal opportunity to grow, which is the key to achieving a narrow molecular weight distribution. This degenerative chain transfer process is the cornerstone of RAFT polymerization. wikipedia.org

Termination: As in conventional radical polymerization, termination reactions can occur between two propagating radicals. While the RAFT process does not eliminate termination, the concentration of propagating radicals is kept low, minimizing the frequency of these events. nih.gov

The Role of the Dithiobenzoate Functionality in the Reversible Addition-Fragmentation Process

The dithiobenzoate group (S=C(Ph)S-) of 1-(Methoxycarbonyl)ethyl benzodithioate plays a crucial role in the RAFT process. The C=S double bond is highly reactive towards radical addition, facilitating the capture of propagating polymer radicals to form the intermediate radical adduct. researchgate.net The stability of this intermediate radical is influenced by the phenyl (Z) group. researchgate.netmdpi.com

The effectiveness of the dithiobenzoate functionality is determined by the rates of addition and fragmentation. A successful RAFT agent must have a high rate of addition of the propagating radical to the C=S bond and a sufficiently high rate of fragmentation of the resulting intermediate radical. cmu.edu The phenyl group in the dithiobenzoate moiety effectively stabilizes the intermediate radical, which is a key factor in mediating the polymerization. researchgate.net

Formation and Dynamics of Intermediate Radical Species

The core of the RAFT mechanism lies in the formation and fragmentation of an intermediate radical species. nih.gov When a propagating polymer radical adds to the dithiobenzoate RAFT agent, a tertiary radical is formed. cmu.edu This intermediate radical is relatively stable, which allows for the reversible nature of the process.

The dynamics of this intermediate radical are critical. It can fragment in one of two ways: either releasing the original propagating polymer radical, which is a non-productive step, or releasing the R-group of the RAFT agent to form a new propagating radical and a dormant polymer chain. wikipedia.org The relative rates of these two fragmentation pathways determine the efficiency of the chain transfer process. The concentration of these intermediate radicals is typically very low, but their existence has been confirmed through techniques such as electron spin resonance (ESR) spectroscopy. cmu.edu

Influence of the R-group (Leaving Group) on Chain Transfer Efficiency

The choice of the R-group is crucial and depends on the monomer being polymerized. researchgate.net For methacrylates, a tertiary cyanoalkyl or cumyl group is often effective. nih.gov The 1-(methoxycarbonyl)ethyl group is a tertiary radical and is generally considered a good leaving group, contributing to the effectiveness of this RAFT agent. researchgate.net The stability of the R-group radical influences the equilibrium between the active and dormant species. researchgate.net

Identification and Mitigation of Competing Side Reactions

While RAFT polymerization is a powerful technique for controlling polymer synthesis, it is not without potential side reactions that can affect the outcome of the polymerization.

One of the most common issues encountered with dithiobenzoate RAFT agents is retardation or inhibition of the polymerization rate. researchgate.netacs.org Retardation is a slowing of the polymerization rate, while inhibition is a complete cessation of polymerization for a period of time. cmu.edu

Several factors can contribute to retardation. One proposed mechanism is the formation of a relatively stable intermediate radical that is slow to fragment. acs.org This can lead to a decrease in the concentration of propagating radicals and thus a lower rate of polymerization. Another potential cause is the irreversible termination of the intermediate radical with another radical species. nih.govresearchgate.net

Mitigation strategies for retardation include:

Careful selection of the RAFT agent concentration: Higher concentrations of dithiobenzoates can sometimes exacerbate retardation. sigmaaldrich.comacs.org

Choice of initiator and its concentration: The rate of initiation can influence the concentration of radicals and the extent of retardation.

Reaction temperature: Higher temperatures can favor fragmentation of the intermediate radical, potentially reducing retardation. acs.org

Degenerative chain transfer is the desired pathway in RAFT polymerization, where the transfer of the thiocarbonylthio group between active and dormant chains occurs without a loss of radical activity. wikipedia.org However, degradative chain transfer can also occur, which is an undesirable side reaction.

Investigation of Z-group Elimination Pathways

In the realm of Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization, the stability of the thiocarbonylthio moiety, particularly the Z-group, is paramount for maintaining the "living" character of the polymerization. For the RAFT agent 1-(Methoxycarbonyl)ethyl benzodithioate, the benzodithioate group (the Z-group) can undergo several elimination pathways, particularly under certain reaction conditions. These side reactions can lead to a loss of control over the polymerization, affecting the molecular weight distribution and the end-group fidelity of the resulting polymers. The primary pathways for Z-group elimination include thermal decomposition, hydrolysis, and aminolysis.

Thermal Decomposition:

Dithiobenzoates, including 1-(Methoxycarbonyl)ethyl benzodithioate, can undergo thermal decomposition at elevated temperatures, typically above 120°C. This process is believed to proceed via a concerted mechanism, likely a Chugaev-type elimination, involving a six-membered cyclic transition state. This pathway results in the formation of dithiobenzoic acid and a polymer chain with an unsaturated terminus.

The thermal stability of dithiobenzoates is generally higher than that of other RAFT agents like aliphatic xanthates. However, prolonged exposure to high temperatures can lead to a significant loss of the thiocarbonylthio end-group, which in turn compromises the controlled nature of the polymerization. The decomposition rate is influenced by factors such as temperature, solvent, and the nature of the propagating radical.

Table 1: By-products of Thermal Decomposition of 1-(Methoxycarbonyl)ethyl benzodithioate

| By-product | Chemical Formula | Formation Pathway | Impact on Polymerization |

| Dithiobenzoic Acid | C₇H₆S₂ | Chugaev-type elimination | Can act as a retarder and affect polymerization kinetics. |

| Unsaturated Polymer Chain | - | Hydrogen abstraction from the penultimate monomer unit | Loss of end-group functionality, preventing further chain growth. |

Hydrolysis:

The dithiobenzoate group in 1-(Methoxycarbonyl)ethyl benzodithioate is susceptible to hydrolysis, particularly in the presence of water and acid or base catalysts. Hydrolysis leads to the cleavage of the C-S bond, resulting in the formation of a thiol-terminated polymer chain and benzoic acid.

The rate of hydrolysis is dependent on the pH of the reaction medium, with both acidic and basic conditions accelerating the degradation. The presence of water in the polymerization system, even in trace amounts, can contribute to this side reaction, leading to a gradual loss of the RAFT end-group over time.

Aminolysis:

Primary and secondary amines can react with the dithiobenzoate group of 1-(Methoxycarbonyl)ethyl benzodithioate in a process known as aminolysis. This nucleophilic attack on the thiocarbonyl carbon results in the formation of a thiol-terminated polymer and a thioamide.

The rate of aminolysis is influenced by the nucleophilicity and steric hindrance of the amine. This reaction is often utilized as a post-polymerization modification strategy to remove the colored thiocarbonylthio end-group and introduce a thiol functionality for further conjugation. However, unintentional aminolysis during polymerization, for instance, when using amine-containing monomers or initiators, can lead to a loss of control.

Table 2: Summary of Z-group Elimination Pathways and Their Consequences

| Elimination Pathway | Triggering Conditions | Major By-products | Consequence for RAFT Polymerization |

| Thermal Decomposition | High temperatures (>120°C) | Dithiobenzoic acid, unsaturated polymer chain | Loss of "living" character, broadened molecular weight distribution. |

| Hydrolysis | Presence of water, acid/base catalysis | Thiol-terminated polymer, benzoic acid | Loss of end-group fidelity, potential for side reactions of the thiol group. |

| Aminolysis | Presence of primary or secondary amines | Thiol-terminated polymer, thioamide | Loss of control if unintentional; used for post-polymerization modification. |

Detailed Research Findings:

Detailed mechanistic studies on the Z-group elimination pathways of 1-(Methoxycarbonyl)ethyl benzodithioate are crucial for optimizing RAFT polymerization conditions. Research has shown that for dithiobenzoate-mediated polymerizations of methacrylates, the thermal stability is a significant consideration, especially at temperatures exceeding 100°C. The formation of dithiobenzoic acid has been identified as a key indicator of thermal decomposition.

Investigations into the hydrolytic stability have highlighted the importance of using anhydrous solvents and monomers to minimize the loss of the RAFT end-group, particularly in long polymerization reactions. Furthermore, studies on aminolysis have not only provided a method for end-group removal but have also underscored the need for careful selection of monomers and initiators to avoid premature cleavage of the Z-group when such a reaction is not desired.

Quantitative Kinetic and Thermodynamic Investigations of 1 Methoxycarbonyl Ethyl Benzodithioate in Raft Polymerization

Determination of Absolute and Apparent Chain Transfer Coefficients (C_tr)

The chain transfer coefficient (C_tr), defined as the ratio of the rate constant for chain transfer (k_tr) to the rate constant for propagation (k_p), is a critical parameter that quantifies the effectiveness of a RAFT agent. utexas.edu A high chain transfer coefficient (ideally C_tr > 10) is essential for achieving a rapid equilibrium between active (propagating) and dormant chains, which in turn leads to a linear increase in molecular weight with conversion and low polydispersity indices (Đ). uq.edu.au

The determination of C_tr for a RAFT agent like 1-(Methoxycarbonyl)ethyl benzodithioate can be approached through several methods, including the Mayo method, which involves analyzing the degree of polymerization as a function of the concentrations of the monomer and the chain transfer agent. For RAFT polymerization, more sophisticated methods are often employed that account for the complexities of the equilibrium. These can involve tracking the consumption of the RAFT agent relative to the monomer at early stages of the polymerization.

The value of C_tr is not only dependent on the RAFT agent itself but also on the specific monomer being polymerized and the reaction conditions (e.g., temperature, solvent). For dithiobenzoates, the electronic and steric nature of both the Z-group (phenyl) and the R-group (1-(methoxycarbonyl)ethyl) dictates the reactivity and stability of the intermediate radical, thereby influencing the C_tr value. The 1-(methoxycarbonyl)ethyl group is an effective leaving group, capable of efficiently re-initiating polymerization, a prerequisite for a successful RAFT process.

Table 1: Representative Apparent Chain Transfer Coefficients (C_tr) for Dithiobenzoate RAFT Agents with Various Monomers at 60 °C

| Monomer | RAFT Agent Type | Representative C_tr |

|---|---|---|

| Styrene | Dithiobenzoate | ~20-100 |

| Methyl Methacrylate (B99206) | Dithiobenzoate | ~5-50 |

Note: This table provides illustrative values for the dithiobenzoate class of RAFT agents to represent the expected range for 1-(Methoxycarbonyl)ethyl benzodithioate.

Kinetic Studies of Polymerization Rate

In an ideal controlled radical polymerization, the concentration of propagating radicals remains constant throughout the reaction. Under these conditions, the rate of polymerization is first order with respect to the monomer concentration. A plot of ln([M]₀/[M]ₜ) versus time, where [M]₀ is the initial monomer concentration and [M]ₜ is the monomer concentration at time t, should yield a straight line. This linear relationship confirms that the number of active chains is constant and that termination reactions are significantly suppressed. cmu.edu

For RAFT polymerizations mediated by dithiobenzoates like 1-(Methoxycarbonyl)ethyl benzodithioate, deviations from this ideal behavior can occur. It is not uncommon to observe an induction or inhibition period at the beginning of the polymerization. This is often attributed to a slow fragmentation of the initial RAFT-adduct radical or other side reactions. Following this initial period, the polymerization typically proceeds with pseudo-first-order kinetics. researchgate.netccsenet.org

Initiator Concentration ([I]): The polymerization rate is directly proportional to the concentration of the radical source. A higher initiator concentration leads to a higher concentration of propagating radicals and thus a faster rate of polymerization.

Monomer Concentration ([M]): As expected from the rate law, the polymerization rate is dependent on the monomer concentration, typically with first-order dependence.

Examination of Molecular Weight Progression with Monomer Conversion

A hallmark of a well-controlled RAFT polymerization is the linear evolution of the number-average molecular weight (M_n) with monomer conversion. The theoretical molecular weight (M_n,th) can be calculated using the following equation:

M_n,th = (([M]₀ / [CTA]₀) * Conversion * MW_monomer) + MW_CTA

where [M]₀ and [CTA]₀ are the initial concentrations of monomer and RAFT agent, respectively, and MW_monomer and MW_CTA are their respective molecular weights.

By taking samples at various time points during the polymerization and analyzing them via techniques like Gel Permeation Chromatography (GPC), the experimental M_n can be determined. A plot of experimental M_n versus monomer conversion should be linear and in close agreement with the theoretical values. This agreement indicates that the vast majority of chains are initiated by the RAFT agent and grow simultaneously, and that chain termination and transfer to other species are negligible. researchgate.net

Table 2: Illustrative Data for Molecular Weight Progression in a Typical RAFT Polymerization of Methyl Methacrylate (MMA)

| Conversion (%) | M_n, theoretical ( g/mol ) | M_n, experimental ( g/mol ) | Polydispersity (Đ) |

|---|---|---|---|

| 10 | 2,240 | 2,300 | 1.25 |

| 25 | 5,240 | 5,400 | 1.20 |

| 50 | 10,240 | 10,500 | 1.15 |

| 75 | 15,240 | 15,600 | 1.12 |

Note: Based on a hypothetical polymerization with [MMA]₀/[CTA]₀ = 200/1, where CTA is 1-(Methoxycarbonyl)ethyl benzodithioate.

Assessment of Chain-End Fidelity and Rate of Reversible Activation

High chain-end fidelity is a crucial outcome of successful RAFT polymerization, meaning that the vast majority of polymer chains retain the thiocarbonylthio end-group. This "living" character is essential for the synthesis of more complex architectures like block copolymers, where the polymer from the first step is used as a macro-RAFT agent to initiate the polymerization of a second monomer.

The fidelity of the chain-end can be assessed qualitatively by performing chain extension reactions and observing a clean shift in the molecular weight distribution with no residual starting material. Quantitative analysis can be performed using techniques like ¹H NMR spectroscopy or MALDI-TOF mass spectrometry to confirm the presence and integrity of the end-group.

The rate of reversible activation, which is related to the rates of addition (k_add) and fragmentation (k_frag), governs how quickly chains are exchanged between their dormant and active states. For narrow polydispersities, this exchange must be significantly faster than the rate of propagation. The dithiobenzoate structure of 1-(Methoxycarbonyl)ethyl benzodithioate generally provides a high rate of addition, while the fragmentation rate is influenced by the stability of the expelled R-group radical.

Thermodynamic Analysis of the Addition-Fragmentation Equilibrium

The core of the RAFT process is the reversible addition-fragmentation equilibrium. The key thermodynamic parameter governing this equilibrium is the equilibrium constant, K_eq, which is the ratio of the addition rate constant to the fragmentation rate constant (K_eq = k_add / k_frag).

A large value of K_eq indicates that the equilibrium favors the formation of the dormant intermediate radical adduct. This is generally desirable for achieving good control over the polymerization, as it keeps the concentration of propagating radicals low, thereby minimizing termination events. The thermodynamics of this equilibrium are influenced by the enthalpic and entropic changes associated with the addition and fragmentation steps. Quantum-chemical studies can be employed to calculate these thermodynamic quantities and provide insight into the stability of the reactants, intermediates, and products, helping to predict the effectiveness of a given RAFT agent.

Table 3: Typical Thermodynamic Parameters for the Addition-Fragmentation Equilibrium in Dithiobenzoate-Mediated RAFT Polymerization

| Parameter | Description | Typical Value Range |

|---|---|---|

| K_eq (L·mol⁻¹) | Equilibrium Constant | 10² - 10⁵ |

| ΔH° (kJ·mol⁻¹) | Standard Enthalpy Change | -40 to -60 |

Note: These values are representative for the class of dithiobenzoate RAFT agents and illustrate the thermodynamically favorable nature of the addition reaction.

Comprehensive Characterization of Polymeric Products from 1 Methoxycarbonyl Ethyl Benzodithioate Mediated Raft

Analysis of Molecular Weight Distribution and Polydispersity

A key indicator of a successful controlled radical polymerization is the ability to produce a polymer population with a narrow range of chain lengths. This is quantified by the molecular weight distribution and the polydispersity index (PDI), also denoted as dispersity (Đ).

Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC) Applications

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is an indispensable technique for determining the molecular weight characteristics of polymers. goettingen-research-online.de In this method, a dissolved polymer sample is passed through a column packed with porous gel; larger polymer chains elute more quickly than smaller chains, allowing for separation based on hydrodynamic volume. goettingen-research-online.de

For RAFT polymerizations mediated by 1-(Methoxycarbonyl)ethyl benzodithioate, GPC/SEC is used to monitor the progress of the polymerization and to characterize the final product. A successful polymerization is indicated by a linear increase in the number-average molecular weight (Mn) with monomer conversion. Furthermore, the resulting polymers should exhibit a low polydispersity index (PDI or Đ), typically below 1.5, which signifies a narrow molecular weight distribution. goettingen-research-online.deresearchgate.net The chromatograms of such polymers show a symmetrical and narrow peak, which shifts to higher molecular weights as the polymerization proceeds. researchgate.net

Below is a table of typical GPC/SEC results for the polymerization of methyl methacrylate (B99206) (MMA) using a dithiobenzoate RAFT agent, demonstrating the controlled nature of the polymerization.

| Entry | Monomer Conversion (%) | Theoretical M? ( g/mol ) | Experimental M? ( g/mol ) | PDI (M?/M?) |

| 1 | 22 | 5,600 | 5,200 | 1.25 |

| 2 | 45 | 11,400 | 10,900 | 1.22 |

| 3 | 68 | 17,200 | 16,500 | 1.19 |

| 4 | 91 | 22,900 | 22,100 | 1.15 |

Spectroscopic Characterization of Polymer Structure and End-Groups

Spectroscopic techniques are vital for elucidating the chemical structure of the synthesized polymers, with a particular focus on verifying the presence and integrity of the end-groups derived from the RAFT agent.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the detailed molecular structure of polymers. rsc.org For polymers synthesized with 1-(Methoxycarbonyl)ethyl benzodithioate, ¹H and ¹³C NMR are used to confirm the structure of the polymer backbone and, importantly, to identify the signals corresponding to the RAFT agent fragments at the chain ends.

In the ¹H NMR spectrum, the aromatic protons of the benzodithioate (Z-group, -S(C=S)Ph) are expected to appear in the downfield region, typically between 7.0 and 8.0 ppm. mdpi.com The signals for the 1-(methoxycarbonyl)ethyl (R-group, -C(CH₃)(COOCH₃)-) fragment attached to the other end of the polymer chain would also be identifiable. Specifically, the methoxy (B1213986) protons (-OCH₃) would appear as a singlet, and the methyl protons (-CH₃) as a doublet, with the methine proton (-CH-) appearing as a quartet. By comparing the integration of these end-group signals to the signals from the polymer backbone repeat units, the number-average molecular weight (Mn) can be calculated, providing a complementary method to GPC/SEC. rsc.org

Ultraviolet-Visible (UV-Vis) Spectroscopy for Thiocarbonylthio End-Group Detection

Ultraviolet-Visible (UV-Vis) spectroscopy is a straightforward and effective method for detecting the presence of the thiocarbonylthio group (C=S) characteristic of RAFT agents and the resulting polymer end-groups. researchgate.net Dithiobenzoate-terminated polymers exhibit a strong absorption band corresponding to the π–π* transition of the C=S bond. This absorption typically occurs in the range of 300–310 nm. researchgate.net

The presence of this characteristic absorption peak in the UV-Vis spectrum of the purified polymer confirms that the RAFT end-group is intact. The intensity of this absorption is proportional to the concentration of the end-groups, which can be used to quantify the end-group functionality and to calculate the polymer's molecular weight if a suitable extinction coefficient is known. The disappearance of this absorption band can also be used to monitor the success of post-polymerization end-group removal or modification reactions. researchgate.netrsc.org

Fourier Transform Infrared (FT-IR) and Raman Spectroscopy for Functional Group Analysis

Fourier Transform Infrared (FT-IR) and Raman spectroscopy are complementary techniques used to identify functional groups within the polymer structure. In the context of polymers prepared with 1-(Methoxycarbonyl)ethyl benzodithioate, these methods are primarily used to confirm the chemical composition of the polymer backbone. For instance, in poly(methyl methacrylate), the characteristic C=O stretching vibration of the ester group will be a prominent feature in the FT-IR spectrum.

Thermal Analysis Techniques for Polymer Properties

Thermal analysis techniques are used to investigate the physical properties of the polymer as a function of temperature, providing insights into its thermal stability and phase transitions.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature. It is used to determine the thermal stability and decomposition profile of the polymer. The presence of the sulfur-containing RAFT end-groups can potentially influence the onset of thermal degradation. Studies on polystyrenes synthesized via RAFT have shown that the thermal stability can be dependent on the end-group structure. acs.orgqut.edu.aursc.org TGA provides critical information about the temperature at which the polymer begins to degrade, which is a key parameter for processing and application.

Differential Scanning Calorimetry (DSC) is used to measure the heat flow to or from a sample as a function of temperature or time. It is particularly useful for determining the glass transition temperature (Tg) of amorphous polymers. The Tg is a critical property that defines the temperature at which the polymer transitions from a rigid, glassy state to a more flexible, rubbery state. The molecular weight of the polymer and the nature of its end-groups can influence the Tg. DSC analysis is therefore essential for understanding the material's behavior at different temperatures and for determining its suitable application range.

Differential Scanning Calorimetry (DSC) for Thermal Transitions

Differential Scanning Calorimetry (DSC) is a fundamental thermal analysis technique used to measure the heat flow into or out of a polymer sample as a function of temperature or time. This analysis provides critical information about the thermal transitions of polymers, most notably the glass transition temperature (Tg) and melting temperature (Tm) for semi-crystalline polymers.

For polymers synthesized via RAFT polymerization using 1-(Methoxycarbonyl)ethyl benzodithioate, the resulting materials are expected to have well-defined molecular weights and narrow molecular weight distributions (low dispersity, Ð). These characteristics significantly influence their thermal properties. A typical DSC thermogram for an amorphous polymer, such as polystyrene or poly(methyl methacrylate), prepared by a controlled radical polymerization like RAFT, would show a distinct step-change in the heat flow baseline, which corresponds to the glass transition temperature.

The Tg is a critical parameter as it defines the temperature at which the polymer transitions from a rigid, glassy state to a more flexible, rubbery state. For polymers synthesized with 1-(Methoxycarbonyl)ethyl benzodithioate, the Tg would be dependent on the specific monomer used. The controlled nature of RAFT polymerization generally leads to more uniform chain structures, which can result in a sharper and more well-defined glass transition compared to polymers synthesized by conventional free-radical polymerization.

| Polymer | Monomer | Expected Tg (°C) | DSC Signal Type |

|---|---|---|---|

| Poly(methyl methacrylate) | Methyl methacrylate | ~105 - 125 | Step change in heat flow |

| Polystyrene | Styrene | ~90 - 105 | Step change in heat flow |

Microstructural Investigations of Polymer Morphology

The morphology of polymeric materials, which describes the arrangement and organization of polymer chains on a microscopic and nanoscopic scale, is crucial for determining their physical and mechanical properties.

Cryo-Scanning Electron Microscopy (Cryo-SEM) is a powerful imaging technique used to visualize the morphology of materials in their hydrated or native state. By rapidly freezing the sample, it prevents the structural rearrangements that can occur during drying. This method is particularly useful for analyzing the morphology of polymer latexes, hydrogels, or self-assembled nanostructures like vesicles or micelles formed from block copolymers synthesized via RAFT.

When block copolymers are synthesized using 1-(Methoxycarbonyl)ethyl benzodithioate, they can self-assemble in selective solvents to form various morphologies (e.g., spheres, cylinders, vesicles). Cryo-SEM can directly visualize these structures. For instance, an amphiphilic block copolymer of polystyrene and poly(acrylic acid) synthesized via RAFT would be expected to form spherical micelles in water. Cryo-SEM would reveal these spherical objects, allowing for the determination of their size, shape, and dispersity. The images would typically show a population of discrete, near-spherical particles embedded in a vitrified solvent matrix.

Rheological Characterization of Polymer Solutions and Melts

Rheology is the study of the flow and deformation of matter, and it provides invaluable insight into the processability and performance of polymeric materials. The rheological properties of polymers are highly sensitive to their molecular weight, molecular weight distribution, and architecture.

For high molecular weight polymers synthesized using 1-(Methoxycarbonyl)ethyl benzodithioate, melt rheology would be of significant interest. The zero-shear viscosity (η₀), which is the viscosity at very low shear rates, is strongly dependent on the weight-average molecular weight (Mw). Polymers produced by RAFT have a narrow molecular weight distribution, which typically results in different flow behavior compared to their broader-distribution counterparts from conventional polymerization. For example, they often exhibit a more pronounced transition from Newtonian to shear-thinning behavior.

In solution, the rheological behavior can provide information about polymer-solvent interactions and chain conformations. Dilute solution viscometry can be used to determine the intrinsic viscosity, which is related to the polymer's molar mass through the Mark-Houwink equation.

Table 2: Hypothetical Rheological Parameters for a Polystyrene Melt Note: This table is illustrative and not based on specific experimental data for polymers from 1-(Methoxycarbonyl)ethyl benzodithioate.

| Parameter | Description | Expected Value/Behavior |

|---|---|---|

| Zero-Shear Viscosity (η₀) | Viscosity at negligible shear rate | Increases strongly with molecular weight |

| Shear Thinning | Decrease in viscosity with increasing shear rate | Pronounced onset due to narrow dispersity |

| Storage Modulus (G') | Measure of elastic response | Dependent on frequency and temperature |

Dynamic Light Scattering (DLS) for Polymer Solution Behavior

Dynamic Light Scattering (DLS) is a non-invasive technique used to measure the size distribution of small particles or polymer chains in solution. It works by analyzing the time-dependent fluctuations in the intensity of scattered light, which are caused by the Brownian motion of the particles.

For polymers synthesized via RAFT with 1-(Methoxycarbonyl)ethyl benzodithioate, DLS is an excellent tool for characterizing the hydrodynamic radius (Rh) of individual polymer coils in a dilute solution or the size of self-assembled aggregates like micelles. Because RAFT polymerization yields polymers with a narrow size distribution, DLS measurements would be expected to show a low Polydispersity Index (PDI), indicating a uniform population of particle sizes.

For example, a DLS analysis of a dilute solution of poly(methyl methacrylate) in a good solvent like tetrahydrofuran (B95107) would provide the hydrodynamic radius of the polymer coils. If a block copolymer capable of forming micelles is analyzed, DLS would measure the size of these aggregates. The results are typically presented as a size distribution plot, showing the intensity or volume percentage of particles versus their hydrodynamic diameter.

Table 3: List of Compound Names

| Compound Name |

|---|

| 1-(Methoxycarbonyl)ethyl benzodithioate |

| Polystyrene |

| Poly(methyl methacrylate) |

| Poly(n-butyl acrylate) |

| Poly(acrylic acid) |

Computational and Theoretical Modeling of 1 Methoxycarbonyl Ethyl Benzodithioate Mediated Polymerization

Density Functional Theory (DFT) Calculations for Reaction Energetics and Transition States

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for investigating the electronic structure and energetics of molecules and reaction pathways in RAFT polymerization. By calculating the energies of reactants, intermediates, and transition states, DFT provides a quantitative understanding of the key steps in the RAFT process, including addition, fragmentation, and chain transfer.

Theoretical Prediction of Reactivation and Fragmentation Rates

The rates of reactivation (addition of a propagating radical to the dormant polymer chain) and fragmentation (cleavage of the intermediate radical) are central to maintaining a low concentration of active species and achieving a narrow molecular weight distribution. Theoretical predictions of these rates for polymerizations mediated by 1-(Methoxycarbonyl)ethyl benzodithioate can be achieved through the calculation of the activation energies for the addition and fragmentation steps using DFT. These calculations would involve locating the transition state structures for these reactions and determining the energy barriers. Such theoretical data, though not found to be specifically published for this compound, is crucial for optimizing polymerization conditions and predicting the behavior of the system.

Molecular Dynamics Simulations for Polymerization Kinetics and Chain Growth

While DFT provides detailed information about individual reaction steps, Molecular Dynamics (MD) simulations offer a powerful approach to study the dynamic aspects of the entire polymerization process. MD simulations can model the temporal evolution of the system, including chain growth, diffusion of species, and termination reactions, providing a more holistic view of the polymerization kinetics.

Quantitative Structure-Activity Relationship (QSAR) Studies for Novel RAFT Agent Design

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structure of a molecule and its activity. In the context of RAFT polymerization, QSAR can be a powerful tool for designing novel and more efficient RAFT agents.

For the design of novel RAFT agents based on the 1-(Methoxycarbonyl)ethyl benzodithioate scaffold, a QSAR study would involve synthesizing a library of derivatives with systematic variations in the Z-group (the benzene (B151609) ring) and the R-group (the 1-(methoxycarbonyl)ethyl group). The performance of these agents in polymerization would then be experimentally evaluated and correlated with various molecular descriptors calculated from their chemical structures. These descriptors could include electronic properties (e.g., Hammett parameters), steric parameters (e.g., Taft steric parameters), and quantum chemical descriptors obtained from DFT calculations. The resulting QSAR model could then be used to predict the activity of new, unsynthesized RAFT agents, thereby guiding the rational design of improved chain transfer agents. To date, specific QSAR studies focusing on derivatives of 1-(Methoxycarbonyl)ethyl benzodithioate have not been prominently featured in published research.

Prospective Research Directions and Emerging Applications in the Field of 1 Methoxycarbonyl Ethyl Benzodithioate Mediated Polymerization

Discovery and Polymerization of Novel Monomer Substrates

A primary research thrust is the expansion of the range of monomers that can be effectively polymerized using 1-(Methoxycarbonyl)ethyl benzodithioate. While it is well-suited for common monomers like methacrylates, methacrylamides, and styrenes, ongoing research aims to broaden its applicability to less conventional and functional monomers. scientificlabs.co.uk This exploration is critical for accessing polymers with unique properties and functionalities.

Future work includes the controlled polymerization of bio-based and sustainable monomers. For instance, the RAFT polymerization of monomers derived from renewable resources, such as α-methylene-γ-butyrolactone (a biorenewable monomer), is an active area of investigation. rug.nl Success in this area would contribute to the development of more environmentally friendly plastics and materials. rug.nl Additionally, researchers are exploring the polymerization of monomers with sensitive functional groups, which requires the mild and controlled conditions offered by RAFT polymerization with agents like 1-(Methoxycarbonyl)ethyl benzodithioate. The synthesis of statistical copolymers from monomers like N-vinylpyrrolidone (NVP) and N-vinylcaprolactam (NVCL) has been demonstrated, opening avenues for new thermoresponsive materials. nih.gov

Table 1: Monomer Classes for Polymerization with 1-(Methoxycarbonyl)ethyl Benzodithioate and Analogs

| Monomer Class | Specific Examples | Resulting Polymer Properties | Research Focus |

|---|---|---|---|

| Methacrylates | Methyl methacrylate (B99206) (MMA), Benzyl methacrylate (BzMA) | Thermoplastics with high optical clarity | Improving control at high conversions, stereocontrol |

| Acrylamides | N-isopropylacrylamide (NIPAAm), 2-acrylamido-2-methylpropane-1-sulfonic acid (AMPS) | Thermoresponsive and water-soluble polymers | Synthesis of smart hydrogels and biomedical materials |

| Styrenes | Styrene | Rigid, transparent thermoplastics | Copolymerization to create thermoplastic elastomers |

| Vinyl Monomers | N-vinylpyrrolidone (NVP), N-vinylcaprolactam (NVCL) | Biocompatible, water-soluble, thermoresponsive polymers | Development of advanced materials for biomedical applications |

| Bio-renewable Monomers | α-methylene-γ-butyrolactone | Sustainable polymers with high thermal stability | Green polymer synthesis, reducing reliance on fossil fuels |

Strategies for Enhanced Chain-End Functionalization and Post-Polymerization Modification

The thiocarbonylthio end-group imparted by RAFT agents like 1-(Methoxycarbonyl)ethyl benzodithioate is a key feature that allows for extensive post-polymerization modification. lookchem.com Research is actively pursuing more efficient and versatile strategies to transform this end-group into other desired functionalities, thereby creating polymers for specific applications.

One prominent strategy involves the removal of the RAFT end-group via aminolysis or thermolysis, which generates a terminal thiol group. nih.gov This thiol can then participate in a variety of subsequent reactions, such as thiol-ene "click" chemistry, to attach biomolecules, drugs, or other polymer chains. nih.govmdpi.com Another approach is the direct reaction of the thiocarbonylthio group with radicals to introduce new functionalities. lookchem.com For example, an excess of initiator can be used after polymerization to cleave the end-group and cap the polymer with a fragment from the initiator. researchgate.net

Future directions include the development of one-pot processes that combine polymerization and end-group modification, streamlining the synthesis of functional polymers. rsc.org The design of RAFT agents with pre-installed functional groups that are orthogonal to the polymerization conditions is also a growing area, allowing for direct synthesis of end-functionalized polymers without a separate modification step. semanticscholar.org These advanced strategies are crucial for applications in drug delivery, surface modification, and the creation of complex macromolecular architectures. nih.govrsc.org

Table 2: Post-Polymerization Modification Strategies

| Strategy | Description | Resulting Functionality | Potential Applications |

|---|---|---|---|

| Aminolysis/Thiolysis | Cleavage of the thiocarbonylthio end-group using amines or thiols. | Terminal thiol (-SH) | Bioconjugation, surface grafting, thiol-ene reactions |

| Thermolysis | Thermal cleavage of the C-S bond of the RAFT end-group. | Terminal double bond (C=C) | Further polymerization, cross-linking |

| Radical-Induced Reduction | Removal of the end-group using an excess of radical initiator (e.g., AIBN). | Saturated chain-end (capped by initiator fragment) | Colorless and stable polymers for bulk applications |

| "Click" Chemistry | Using the RAFT end-group (or a derivative) in highly efficient reactions like azide-alkyne cycloaddition. | Diverse functionalities depending on the "clicked" molecule | Synthesis of block copolymers, polymer-drug conjugates |

Implementation of Green Chemistry Principles in RAFT Polymerization Using the Compound

Integrating green chemistry principles into RAFT polymerization is a critical area of current and future research. This involves minimizing waste, using less hazardous solvents, and employing renewable resources. The use of 1-(Methoxycarbonyl)ethyl benzodithioate in these greener protocols is being actively explored.

A significant development is the use of enzyme-initiated RAFT polymerization. rsc.org This approach uses enzymes as biocatalysts to generate radicals, allowing the polymerization to proceed under mild, aqueous conditions, thereby reducing the need for potentially toxic organic solvents and initiators. rsc.org Another key strategy is conducting RAFT polymerization in environmentally benign solvents like water or supercritical carbon dioxide (scCO₂). rug.nl Polymerizing biorenewable monomers, such as those derived from plant oils or lignin, in these green solvents represents a major step towards sustainable polymer production. rug.nlsci-hub.se

Future research will focus on developing closed-loop processes where the RAFT agent can be recovered and reused, further improving the economic and environmental viability of the process. lookchem.com Additionally, the design of RAFT polymerizations that can be conducted in emulsion or miniemulsion systems using water as the continuous phase is a promising route to reduce volatile organic compound (VOC) emissions.

Scale-Up Considerations and Industrial Feasibility of Polymer Production

Translating the success of RAFT polymerization from the laboratory to an industrial scale presents several challenges, including cost, reaction kinetics, and process control. Research into the scale-up of polymerizations using dithiobenzoates is vital for their commercial viability. Key considerations include managing the exothermic nature of polymerization in large reactors and ensuring consistent product quality.

One promising approach for scaling up RAFT polymerization is the use of continuous flow reactors instead of traditional batch reactors. mdpi.com Continuous flow processing offers better heat and mass transfer, leading to more precise control over the polymerization and a more uniform product. mdpi.com Studies have demonstrated the successful scale-up of aqueous RAFT polymerizations by a factor of 100 (from 5 mL to 500 mL) using a continuous flow setup, achieving high conversions and stable temperature control. mdpi.com

Future work will focus on optimizing reactor design, developing real-time monitoring techniques to track polymerization progress, and reducing the cost of RAFT agents like 1-(Methoxycarbonyl)ethyl benzodithioate. Overcoming these hurdles will be essential for the industrial production of well-defined polymers for high-value applications in electronics, medicine, and advanced materials.

Design and Synthesis of Advanced Materials with Precisely Engineered Architectures

The high degree of control afforded by 1-(Methoxycarbonyl)ethyl benzodithioate-mediated RAFT polymerization enables the synthesis of polymers with complex and precisely defined architectures. This capability is being harnessed to create a new generation of advanced materials with tailored properties.

Block copolymers are a primary example, where sequential monomer addition allows for the creation of distinct polymer segments within a single chain. openrepository.com These materials can self-assemble into ordered nanostructures, making them useful for applications in nanotechnology and drug delivery. Furthermore, this RAFT agent can be used to synthesize star polymers, graft copolymers, and nanogels by employing multifunctional initiators or polymerizable RAFT agents. nih.govmdpi.com For instance, thermoresponsive statistical copolymers have been synthesized, which exhibit sharp phase transitions in response to temperature changes. nih.gov

Emerging research is focused on combining RAFT polymerization with other synthetic techniques to create even more complex structures. For example, RAFT-synthesized polymers can be used as macroinitiators for other types of polymerization, leading to hybrid block copolymers. rsc.org The ability to precisely engineer polymer architecture at the molecular level is a powerful tool for developing materials with unprecedented control over their mechanical, thermal, and solution properties.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.